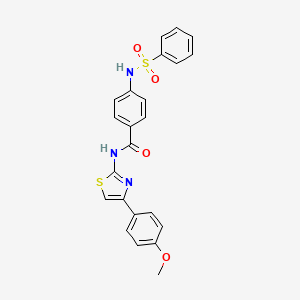

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide and thiazole moieties have been synthesized and studied for various biological applications, including as potential PET agents for imaging in cancers , as molecules with antioxidant activity , as anti-inflammatory and anti-cancer agents , and for their antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of a PET agent involved a 9-step process starting from 2,6-difluorobenzoic acid . Another example is the synthesis of substituted benzamide/benzene sulfonamides for anti-inflammatory and anti-cancer properties, which was achieved via sodium borohydride reduction . These examples suggest that the synthesis of "N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide" would likely involve multiple steps, possibly including the formation of the thiazole ring, attachment of the methoxyphenyl group, and the introduction of the sulfonamide functionality.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using techniques such as X-ray diffraction, IR spectroscopy, and DFT calculations . For example, a novel benzamide derivative was found to crystallize in a triclinic system, and its molecular geometry was in good agreement with theoretical calculations . Similarly, the structure of a thiazolyl-hydrazide compound was characterized by X-ray diffraction and compared with DFT optimized geometry . These studies provide insights into the molecular conformation, crystal packing, and potential intermolecular interactions that could be expected for the compound .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the aromatic rings. For instance, the molecular electrostatic potential (MEP) surface map can be used to predict sites of reactivity . The presence of electron-donating or withdrawing groups can significantly affect the antimicrobial activity of thiazole derivatives . Therefore, the methoxy and sulfonamide groups in "N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide" would be expected to play a role in its chemical reactivity and potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of hydrogen bonds, as observed in the crystal structure analysis of similar compounds, can affect the melting point and solubility . The electronic properties, including HOMO and LUMO energies, and thermodynamic properties calculated using DFT, provide information about the stability and reactivity of the molecule . These properties are crucial for understanding the behavior of the compound under different conditions and its suitability for various applications.

Scientific Research Applications

Antimicrobial and Antifungal Properties

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide and its derivatives demonstrate significant antimicrobial and antifungal properties. Research indicates that these compounds, particularly when substituted with electron-donating groups like methoxy, exhibit enhanced activity against various bacterial and fungal strains. For example, Chawla (2016) synthesized thiazole derivatives that showed potent antimicrobial activity, especially when phenyl rings were substituted with groups like methoxy (Chawla, 2016). Bikobo et al. (2017) also reported that thiazole derivatives exhibited significant antimicrobial activity, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).

Anticancer Applications

Several studies have explored the anticancer potential of thiazole derivatives. Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides that exhibited moderate to excellent anticancer activity against various cancer cell lines, outperforming the reference drug in some cases (Ravinaik et al., 2021).

Anticonvulsant Effects

The synthesis of thiazole derivatives incorporating a sulfonamide moiety has shown potential in the development of anticonvulsant agents. Farag et al. (2012) synthesized derivatives that demonstrated significant anticonvulsive effects, with certain compounds offering complete protection against picrotoxin-induced convulsion (Farag et al., 2012).

Diuretic and Antihypertensive Properties

Compounds like N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide have also been explored for their diuretic and antihypertensive properties. Rahman et al. (2014) synthesized a series of related compounds that were evaluated for diuretic and antihypertensive activities, showing potent effects compared to standard drugs (Rahman et al., 2014).

Cardiac Electrophysiological Activity

These compounds have also been studied for their cardiac electrophysiological activity. Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, showing potency in cardiac electrophysiological assays (Morgan et al., 1990).

properties

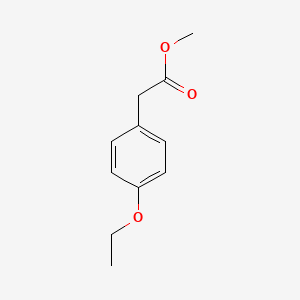

IUPAC Name |

4-(benzenesulfonamido)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4S2/c1-30-19-13-9-16(10-14-19)21-15-31-23(24-21)25-22(27)17-7-11-18(12-8-17)26-32(28,29)20-5-3-2-4-6-20/h2-15,26H,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOFSZQMSBFCAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-(phenylsulfonamido)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)

![6-Cyclopropyl-2-[1-(4-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008655.png)

![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)

![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3008673.png)